1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol
Description
1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol is a benzimidazole-piperidine hybrid compound characterized by:
- A benzimidazole core substituted with a 4-fluorobenzyl group at the N1 position.
- A piperidin-4-ol moiety linked to the C2 position of the benzimidazole ring.
Properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c20-15-7-5-14(6-8-15)13-23-18-4-2-1-3-17(18)21-19(23)22-11-9-16(24)10-12-22/h1-8,16,24H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZURHWFFYLEBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol often involves multiple steps:
Formation of 4-Fluorobenzyl Intermediate: This is typically achieved via nucleophilic substitution reactions starting from 4-fluorobenzyl chloride.
Benzimidazole Ring Construction: The next step involves constructing the benzimidazole ring through condensation reactions involving o-phenylenediamine and suitable carboxylic acids or their derivatives.
Integration of Piperidin-4-ol: The final step includes the addition of piperidin-4-ol to the benzimidazole framework under conditions that facilitate the formation of the desired final compound.
Industrial Production Methods
Industrial production of this compound may employ large-scale, high-pressure reactors and continuous flow processes to ensure high yields and purity. Catalysts and optimizing reaction parameters play crucial roles in scaling up.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol undergoes a variety of chemical reactions:
Oxidation: The compound can undergo oxidative processes, often leading to the formation of quinone-like structures.
Reduction: Reduction reactions may convert functional groups into their respective alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminium hydride.
Substitution Conditions: Reactions typically occur in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Reactions often lead to products with modified functional groups, enhancing the compound’s utility for specific applications or further chemical transformations.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as an intermediate for creating other complex molecules. It's valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
Research indicates potential pharmacological activities such as antimicrobial, antifungal, and anticancer properties. It acts on specific molecular targets, contributing to the development of new therapeutic agents.
Industry
Its unique structure makes it suitable for applications in material sciences, including the design of novel polymers or advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. For instance, it may inhibit specific enzymes or bind to receptors, disrupting normal cellular functions. These actions often involve pathways related to cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The following table summarizes key structural analogs and their differences:
Key Observations :
- Piperidine vs.
- Substituent Effects: The 4-fluorobenzyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., simple benzyl derivatives) .
- Functional Group Impact : Replacing the hydroxyl group in the target compound with an amine (as in N-methylpiperidin-4-amine) alters polarity and hydrogen-bonding capacity, affecting pharmacokinetics .
Pharmacological and Biochemical Activity
Anti-Histamine Potential
- The target compound shares structural homology with norastemizole, a histamine H1 receptor antagonist. Its piperidin-4-ol group may reduce CNS side effects compared to N-methylpiperidine analogs, which exhibit higher blood-brain barrier penetration .
- Ethyl 4-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate () is a precursor to anti-allergic drugs, demonstrating the importance of the piperidine-fluorobenzyl-benzimidazole scaffold in histamine receptor modulation .
Cholinesterase Inhibition
- Benzimidazole-piperidine hybrids (e.g., compounds in ) show acetylcholinesterase (AChE) inhibitory activity. The hydroxyl group in the target compound may mimic the catalytic triad of AChE, enhancing binding affinity compared to non-hydroxylated analogs .
Antimicrobial Activity
- Compounds like 1-((1-(1H-benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles () demonstrate broad-spectrum antimicrobial activity. The 4-fluorobenzyl group in the target compound could similarly enhance membrane permeability .
Biological Activity
The compound 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol (CAS No. 84946-20-3) is a derivative of benzimidazole and piperidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antibacterial activity, enzyme inhibition, and potential applications in cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 245.3 g/mol. The structure features a piperidine ring substituted by a benzimidazole moiety, which is further substituted with a fluorobenzyl group. This unique structure may contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Example A | 3.12 | Staphylococcus aureus |
| Example B | 12.5 | Escherichia coli |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. Notably, it has been tested for inhibition of acetylcholinesterase (AChE) and urease enzymes, which are important targets in treating neurological disorders and infections, respectively. The IC50 values for various derivatives have shown promising results:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound 1 | 2.14 ± 0.003 | AChE |
| Compound 2 | 0.63 ± 0.001 | Urease |
These results indicate that modifications in the chemical structure can enhance the inhibitory activity against these enzymes compared to standard reference compounds .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Antibacterial Efficacy : A study evaluated various benzimidazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting their potential as new antibacterial agents .
- Enzyme Inhibition Research : Another study focused on the synthesis and evaluation of piperidine derivatives for AChE inhibition. The findings revealed that specific modifications led to enhanced potency, which may be applicable to the design of new inhibitors based on This compound .
Q & A
Basic Synthesis Question
- Key Steps :
- Reagent Selection : Use anhydrous conditions and catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for amination steps to minimize side reactions .
- Reaction Optimization : Heating at 120°C for 72 hours in an oil bath ensures complete cyclization of the benzimidazole core .
- Purification : Silica gel column chromatography with chloroform/methanol gradients (e.g., 2% MeOH in CHCl₃) effectively isolates the target compound from unreacted starting materials or byproducts .
- Challenges :
How can researchers address unexpected byproduct formation during the synthesis of this compound?
Q. Advanced Mechanistic Analysis
- Root Cause : Excess reagents (e.g., 4-piperidinamine) may lead to quaternary salt intermediates that decompose into unexpected products like compound 4 (a dimeric byproduct) .
- Mitigation Strategies :
What spectroscopic techniques confirm the structural integrity of this compound?
Basic Characterization Question
- 1H-NMR : Peaks at δ 4.1–4.3 ppm confirm the piperidin-4-ol proton, while aromatic protons (δ 6.8–7.5 ppm) validate the benzimidazole and fluorobenzyl moieties .
- ES-MS : Molecular ion peaks (e.g., m/z 382 [M+H]⁺) align with the molecular formula C₂₀H₂₁FN₃O .
- Elemental Analysis (CHN) : Experimental vs. calculated values for C, H, and N must differ by <0.4% to confirm purity .
What strategies improve the compound’s stability during storage and biological assays?
Q. Advanced Stability Optimization
- Storage : Store as a hydrochloride salt to prevent oxidation of the free base, which is prone to degradation under light/air .
- Solvent Selection : Use DMSO for in vitro assays but avoid it in in vivo studies due to toxicity; replace with saline or PEG-based vehicles .
- Temperature Control : Maintain solutions at –20°C for long-term stability, validated via HPLC monitoring .
What in vitro assays evaluate the compound’s activity as a histamine receptor ligand?
Q. Pharmacological Mechanism
- Dual Receptor Binding :
- H1 Receptor : Competitive radioligand displacement assays using [³H]mepyramine in HEK293 cells expressing H1 receptors .
- H4 Receptor : cAMP inhibition assays in CHO-K1 cells transfected with H4 receptors, with IC₅₀ values compared to reference antagonists (e.g., JNJ 7777120) .
- Selectivity Profiling : Cross-test against H2/H3 receptors to confirm specificity .
How can structure-activity relationship (SAR) studies optimize pharmacokinetics for this compound?
Q. Advanced Drug Design
- Modifications :
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with histamine receptor active sites, prioritizing analogs with lower binding energies .
What methodologies determine solubility and guide formulation strategies for this compound?
Q. Methodological Design
- Solubility Screening :
- Bioavailability Studies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
